Ripisartan

Description

Properties

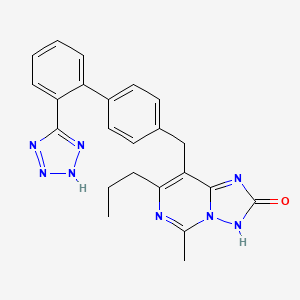

IUPAC Name |

5-methyl-7-propyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O/c1-3-6-20-19(22-25-23(32)28-31(22)14(2)24-20)13-15-9-11-16(12-10-15)17-7-4-5-8-18(17)21-26-29-30-27-21/h4-5,7-12H,3,6,13H2,1-2H3,(H,28,32)(H,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJAPHMBAMBVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=NC(=O)NN2C(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164001 | |

| Record name | Ripisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148504-51-2 | |

| Record name | Ripisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ripisartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ripisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIPISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ7OQP653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure-Activity Relationship of Ripisartan Analogues: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide on the Core Principles and Methodologies for Investigating the Structure-Activity Relationship of Ripisartan Analogues as Angiotensin II Receptor Antagonists.

Introduction

This compound is a non-peptide angiotensin II receptor antagonist, belonging to the sartan class of drugs.[1] These agents are critical in the management of hypertension and other cardiovascular diseases due to their selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] The development of potent and selective AT1 receptor blockers is a significant area of research in medicinal chemistry. Understanding the structure-activity relationship (SAR) of these compounds is paramount for designing novel analogues with improved pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the methodologies and core principles involved in the SAR studies of this compound analogues. While specific SAR data for this compound analogues is not extensively published, this document outlines a hypothetical framework for such investigations, drawing upon established principles from other well-characterized sartans like Losartan and Irbesartan.[4][5]

Core Molecular Scaffold of this compound and Hypothesized Analogues

The chemical structure of this compound is 5-methyl-7-propyl-8-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-triazolo[1,5-c]pyrimidin-2(3H)-one. Key structural features amenable to modification for SAR studies include:

-

The Biphenyl-Tetrazole Moiety: The acidic tetrazole ring is crucial for mimicking the C-terminal carboxylate of angiotensin II and interacting with the AT1 receptor. Modifications to this group or its position on the biphenyl ring can significantly impact activity.

-

The Heterocyclic Core: this compound possesses atriazolo[1,5-c]pyrimidin-2(3H)-one core. Alterations to this heterocyclic system can influence potency, selectivity, and pharmacokinetic properties.

-

Alkyl Substituents: The methyl and propyl groups on the heterocyclic core contribute to the lipophilicity and overall conformation of the molecule. Varying the size and nature of these alkyl chains can modulate receptor binding.

Based on these features, a hypothetical series of this compound analogues for an initial SAR study could include modifications at these key positions to probe the effects on biological activity.

Experimental Protocols

A systematic evaluation of this compound analogues requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Angiotensin II Receptor Binding Assays

These assays are fundamental for determining the affinity of the synthesized analogues for the AT1 receptor. A common method is the radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Rat liver or aortic smooth muscle cell membranes, which are rich in AT1 receptors, are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard method like the Bradford protein assay.

-

Assay Components: The assay mixture includes the prepared cell membranes, a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled this compound analogue being tested.

-

Incubation: The mixture is incubated at 37°C for 60 minutes to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial to determine whether the analogues act as antagonists, agonists, or partial agonists at the AT1 receptor. A common functional assay measures the inhibition of angiotensin II-induced vasoconstriction in isolated arterial rings.

Protocol: Inhibition of Angiotensin II-Induced Vasoconstriction in Rabbit Iliac Artery Rings

-

Tissue Preparation: Iliac arteries are isolated from rabbits and cut into rings. The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Equilibration: The arterial rings are allowed to equilibrate under a resting tension.

-

Angiotensin II Dose-Response Curve: A cumulative concentration-response curve to angiotensin II is generated to determine the baseline contractile response.

-

Incubation with Analogues: The rings are then incubated with a specific concentration of a this compound analogue for a defined period.

-

Inhibition of Angiotensin II Response: Following incubation with the analogue, a second cumulative concentration-response curve to angiotensin II is generated.

-

Data Analysis: The potency of the analogue as an antagonist is determined by the rightward shift of the angiotensin II concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated from these data. The EC50 value, the concentration of angiotensin II that produces 50% of the maximal response, is also determined.

In Vivo Blood Pressure Measurement in Animal Models

In vivo studies are essential to evaluate the antihypertensive efficacy of the most promising analogues. Spontaneously hypertensive rats (SHR) are a commonly used animal model.

Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Male spontaneously hypertensive rats are used for this study.

-

Drug Administration: The this compound analogues are administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group receives the formulation without the active compound.

-

Blood Pressure Monitoring: Blood pressure can be measured using either non-invasive or invasive methods.

-

Non-invasive Method (Tail-cuff plethysmography): This method involves placing a cuff on the rat's tail to measure systolic blood pressure.

-

Invasive Method (Radiotelemetry or direct arterial cannulation): This is considered the gold standard and involves the surgical implantation of a telemetry device or the direct cannulation of an artery (e.g., carotid or femoral artery) for continuous and direct blood pressure monitoring.

-

-

Data Collection: Blood pressure and heart rate are recorded at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: The changes in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) are calculated for each dose group and compared to the vehicle control group.

Data Presentation

The quantitative data generated from the experimental protocols should be summarized in clearly structured tables for easy comparison of the this compound analogues.

Table 1: Hypothetical In Vitro Activity of this compound Analogues

| Compound | Modification | AT1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (pA2) |

| This compound | - | 1.5 | 8.7 |

| Analogue 1 | R1 = Ethyl | 3.2 | 8.5 |

| Analogue 2 | R1 = Butyl | 0.8 | 9.1 |

| Analogue 3 | R2 = H | 25.6 | 7.3 |

| Analogue 4 | R2 = Cl | 2.1 | 8.6 |

| Analogue 5 | Tetrazole replaced with Carboxylic Acid | 15.4 | 7.8 |

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical In Vivo Antihypertensive Efficacy of Selected this compound Analogues in SHR (Oral Administration, 10 mg/kg)

| Compound | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (>15% reduction in MAP, hours) |

| This compound | 35 ± 4 | 24 |

| Analogue 2 | 42 ± 5 | > 24 |

| Analogue 4 | 33 ± 3 | 22 |

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway of Angiotensin II and AT1 Receptor Blockade

References

- 1. This compound | C23H22N8O | CID 132840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 3. Clinical overview of irbesartan: a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the acute effects of angiotensin II by the receptor antagonist irbesartan in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]

Ripisartan (CAS No. 148504-51-2): A Technical Guide for Drug Development Professionals

An In-depth Technical Profile of a Potent Angiotensin II Receptor Antagonist

Ripisartan, also known by its developmental code UP 269-6, is a potent and selective nonpeptide angiotensin II receptor antagonist.[1] Identified by the Chemical Abstracts Service (CAS) number 148504-51-2, this compound belongs to the "sartan" class of antihypertensive agents. While extensive preclinical data exists, this compound does not appear to have received marketing approval from major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), and public registration information is primarily limited to chemical and experimental databases.

This technical guide provides a comprehensive overview of this compound, summarizing its registration identifiers, physicochemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

Registration and Identifier Details

This compound is cataloged across multiple chemical and biological databases. The following table summarizes its key identifiers.

| Identifier Type | Data | Reference |

| CAS Number | 148504-51-2 | [1] |

| Molecular Formula | C₂₃H₂₂N₈O | [1] |

| IUPAC Name | 5-methyl-7-propyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3H-[1][2]triazolo[1,5-c]pyrimidin-2-one | |

| Synonyms | UP 269-6, Ripisartanum | |

| Molecular Weight | 426.5 g/mol | |

| ChEMBL ID | CHEMBL312104 | |

| PubChem CID | 132840 |

Physicochemical Properties

The table below outlines the computed physicochemical properties of this compound, which are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Weight | 426.5 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 5 |

| Exact Mass | 426.19165736 Da |

| Topological Polar Surface Area | 112 Ų |

| Heavy Atom Count | 32 |

| Complexity | 813 |

Data sourced from PubChem CID 132840.

Mechanism of Action: Selective AT1 Receptor Blockade

This compound functions as a selective antagonist of the Angiotensin II Type 1 (AT₁) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, exerts its hypertensive effects by binding to AT₁ receptors on vascular smooth muscle and the adrenal gland, causing vasoconstriction and aldosterone secretion.

This compound competitively and insurmountably blocks this interaction, leading to vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure. Its high selectivity for the AT₁ receptor over the AT₂ receptor minimizes off-target effects.

Quantitative Preclinical Data

Preclinical studies have demonstrated this compound's high potency and selectivity. The following tables summarize key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Notes | Reference |

| AT₁ Binding IC₅₀ | 23.8 nM | Cultured Vascular Smooth Muscle Cells | Inhibition of [¹²⁵I] Sar¹, Ile⁸-AII binding. | |

| AT₁ Binding IC₅₀ | 35.8 nM | Rat Adrenal Membranes | Inhibition of [¹²⁵I] Sar¹, Ile⁸-AII binding. | |

| AT₂ Binding IC₅₀ | > 10,000 nM | - | Demonstrates high selectivity for AT₁ over AT₂. | |

| pA₂ value | 9.86 ± 0.25 | Rabbit Aortic Strips | Indicates high antagonist potency, comparable to L-158,809 and superior to Losartan. | |

| VSMC Hyperplasia IC₅₀ | 159 ± 58 nM | Spontaneously Hypertensive Rat (SHR) VSMC | Inhibition of Angiotensin II-induced cell number increase. | |

| VSMC Protein Synthesis IC₅₀ | 16 ± 3 nM | SHR VSMC | Inhibition of Angiotensin II-induced protein synthesis. |

Table 2: In Vivo Angiotensin II Antagonism

| Parameter | Dose / Value | Species | Notes | Reference |

| ID₅₀ (Pressor Response) | 4.5 µg/kg, i.v. | Conscious Normotensive Dogs | Inhibition of the pressor response to Angiotensin II. | |

| Oral Activity | 0.1 to 30 mg/kg | Conscious Rats and Dogs | Dose-dependent and long-lasting inhibition of Angiotensin II-induced pressor response. |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon prior research. The following are representative protocols for characterizing this compound and similar sartan compounds.

Protocol 1: AT₁ Receptor Radioligand Binding Assay

This protocol is based on the methodology used to determine the in vitro binding affinity of this compound.

-

Membrane Preparation : Vascular smooth muscle cells or rat adrenal tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

-

Assay Mixture : The assay is conducted in tubes containing the membrane preparation, the radioligand ([¹²⁵I] Sar¹, Ile⁸-Angiotensin II) at a concentration near its K_d, and varying concentrations of the test compound (this compound).

-

Incubation : The mixture is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with cold buffer to reduce non-specific binding.

-

Quantification : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : Non-specific binding is determined in the presence of a saturating concentration of unlabeled Angiotensin II. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

Protocol 2: Synthesis of Sartan Compounds via Suzuki Coupling

The synthesis of this compound and other sartans often involves the construction of the characteristic biphenyl tetrazole backbone. The Suzuki coupling reaction is a common and efficient method for this purpose. The following workflow is representative of a modern synthetic route for an Irbesartan intermediate, which is structurally analogous to this compound.

Methodology:

-

Condensation : 2-n-Butyl-1,3-diazo spironon-1-ene-4-one hydrochloride is condensed with 4-bromo benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the brominated intermediate.

-

Suzuki Coupling : The resulting bromo-intermediate is coupled with a tetrazole-phenyl boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water).

-

Deprotection : The coupled product, which often contains a protecting group on the tetrazole ring (e.g., trityl), is then subjected to acidic hydrolysis to yield the final active pharmaceutical ingredient.

-

Purification : Throughout the process, intermediates and the final product are purified using techniques such as recrystallization or column chromatography. Characterization is performed using NMR, Mass Spectrometry, and HPLC to confirm structure and purity.

References

Unraveling the Discontinuation of Ripisartan: A Technical Analysis

The development of the angiotensin II receptor blocker (ARB) Ripisartan was discontinued, preventing its progression to clinical use. Extensive investigation into available scientific literature and clinical trial databases reveals no public records or formal documentation detailing the specific reasons for the cessation of its development. It is highly probable that "this compound" is a mistaken identity for another compound or a project terminated in the nascent, non-public phases of drug discovery.

While the precise circumstances surrounding this compound remain elusive, this guide will explore the common pathways and challenges in the development of angiotensin II receptor blockers, offering insights into the potential hurdles that may have led to its discontinuation. We will delve into the mechanism of action of ARBs, the rigorous clinical trial process they undergo, and the common reasons for the termination of drug development programs.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ARBs

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, a key effector peptide of this system, binds to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.

Angiotensin II Receptor Blockers, such as the well-established drugs Losartan and Valsartan, exert their therapeutic effect by selectively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade results in vasodilation and a reduction in blood pressure.

Signaling Pathway of Angiotensin II and ARB Intervention

The following diagram illustrates the signaling pathway of Angiotensin II and the point of intervention for ARBs.

The Drug Development and Clinical Trial Gauntlet

For any new chemical entity like this compound to reach the market, it must successfully navigate a multi-phase clinical trial process designed to rigorously evaluate its safety and efficacy.

A Typical Clinical Trial Workflow

The journey from a promising compound to an approved drug is long and fraught with potential for failure. The following workflow illustrates the typical stages of clinical development.

Plausible Reasons for the Discontinuation of an ARB Candidate

While the specific reasons for the discontinuation of this compound are not publicly documented, we can infer potential causes based on common challenges encountered during the development of antihypertensive medications.

Lack of Efficacy

A primary reason for the termination of a clinical trial is the failure of the investigational drug to demonstrate a statistically significant therapeutic benefit over a placebo or the existing standard of care. For an ARB, this would manifest as an insufficient reduction in blood pressure in hypertensive patients.

Unfavorable Safety Profile

The emergence of unexpected or severe adverse events is a critical factor that can halt drug development. For ARBs, known class-effects include hyperkalemia (elevated potassium levels), hypotension (low blood pressure), and, rarely, angioedema. The discovery of a novel, serious off-target effect would be a significant cause for concern.

Pharmacokinetic and Pharmacodynamic Challenges

Issues related to the absorption, distribution, metabolism, and excretion (ADME) of a drug can render it unsuitable for clinical use. For instance, poor oral bioavailability, a short half-life requiring frequent dosing, or unpredictable metabolic pathways can be insurmountable obstacles.

Commercial and Strategic Considerations

The decision to discontinue a drug's development is not always based on scientific or clinical data alone. The competitive landscape, patent issues, and the projected cost of development versus the potential market size all play a role in a pharmaceutical company's decision-making process.

Hypothetical Experimental Protocols

To provide a comprehensive technical overview, we will outline the methodologies for key experiments that would have been crucial in the evaluation of an ARB like this compound.

In Vitro AT1 Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of the compound for the human AT1 receptor.

Methodology:

-

Membrane Preparation: Human AT1 receptor-expressing cells (e.g., HEK293 cells) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the AT1 receptor (e.g., [125I]-Sar1,Ile8-Angiotensin II) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter, representing the amount of bound ligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the compound for the AT1 receptor.

In Vivo Hypertensive Rat Model

Objective: To evaluate the antihypertensive efficacy and duration of action of the compound in a relevant animal model.

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) are commonly used as they develop hypertension without any external intervention.

-

Drug Administration: The test compound is administered orally to the SHRs at various doses. A vehicle control group and a positive control group (e.g., treated with a known ARB) are included.

-

Blood Pressure Monitoring: Blood pressure is monitored continuously or at frequent intervals using telemetry or tail-cuff methods before and after drug administration.

-

Data Analysis: The change in systolic and diastolic blood pressure from baseline is calculated for each dose group and compared to the control groups. The duration of the antihypertensive effect is also determined.

Conclusion

The absence of public information regarding the discontinuation of this compound's development prevents a definitive analysis of the specific reasons for its cessation. However, by examining the established pathways of drug development for angiotensin II receptor blockers, we can appreciate the numerous scientific, clinical, and strategic hurdles that a new compound must overcome. The rigorous nature of this process, while leading to the discontinuation of many potential candidates, ultimately ensures the safety and efficacy of the medications that reach the public. For researchers and professionals in drug development, the story of this compound, or the lack thereof, serves as a reminder of the high attrition rates in pharmaceutical research and the complex interplay of factors that determine the success or failure of a new therapeutic agent.

The Impact of Angiotensin II Receptor Blockade on Vascular Smooth Muscle Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of VSMC Proliferation in Vascular Disease

Under normal physiological conditions, vascular smooth muscle cells (VSMCs) are quiescent and primarily involved in regulating vascular tone and blood pressure.[5] However, in response to vascular injury or chronic inflammatory stimuli, VSMCs can undergo a phenotypic switch from a contractile to a synthetic state. This transition is characterized by increased proliferation, migration, and extracellular matrix production, leading to the thickening of the arterial wall, a process known as vascular remodeling. This pathological remodeling contributes to the narrowing of blood vessels, increased arterial stiffness, and the formation of atherosclerotic plaques.

Angiotensin II is a potent mitogen for VSMCs, acting through the AT1 receptor to stimulate a cascade of intracellular signaling events that promote cell cycle progression and proliferation. Therefore, blocking the AT1 receptor with ARBs presents a key therapeutic strategy to inhibit VSMC proliferation and ameliorate vascular disease.

Mechanism of Action: How ARBs Inhibit VSMC Proliferation

ARBs exert their anti-proliferative effects on VSMCs primarily by competitively inhibiting the binding of Angiotensin II to the AT1 receptor. This blockade disrupts the downstream signaling pathways that are crucial for cell growth and division.

Key Signaling Pathways

The binding of Ang II to the AT1 receptor activates several intracellular signaling cascades that converge to promote VSMC proliferation. ARBs interrupt these pathways, leading to a reduction in cell growth. The primary signaling pathways involved are:

-

Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Diacylglycerol (DAG) Pathway: Activation of the AT1 receptor stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Increased intracellular Ca2+ and PKC activation are critical for VSMC contraction and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The AT1 receptor is coupled to the activation of several MAPK cascades, including the Extracellular signal-Regulated Kinase (ERK) 1/2, c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. These pathways play a central role in transmitting mitogenic signals from the cell surface to the nucleus, leading to the expression of genes involved in cell cycle progression.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Ang II can also activate the JAK/STAT pathway, which is involved in cytokine signaling and cellular growth.

-

Reactive Oxygen Species (ROS) Production: AT1 receptor activation stimulates NADPH oxidase, leading to the production of ROS. ROS act as second messengers to further amplify the MAPK and other pro-proliferative signaling pathways.

By blocking the AT1 receptor, ARBs effectively inhibit the activation of these downstream signaling cascades, thereby preventing the nuclear signaling events required for VSMC proliferation.

Quantitative Data on ARB Effects on VSMC Proliferation

While specific data for this compound is unavailable, studies on other ARBs provide quantitative insights into their anti-proliferative efficacy. The following table summarizes representative data from in vitro studies.

| ARB | Cell Type | Mitogen | Concentration | % Inhibition of Proliferation (approx.) | Reference |

| Valsartan | Human Aortic VSMCs | Angiotensin II | 10⁻⁵ mol/L | ~50% | |

| Irbesartan | Rat Aortic VSMCs | Angiotensin II | 10⁻⁶ mol/L | Significant inhibition (exact % not stated) | N/A |

| Candesartan | Rat Aortic VSMCs | Serum | 10⁻⁷ mol/L | ~40% | N/A |

Note: The data presented are approximations derived from published studies and are intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols for Studying VSMC Proliferation

The investigation of the anti-proliferative effects of ARBs on VSMCs involves a series of well-established in vitro experimental protocols.

Cell Culture

-

Cell Source: Primary VSMCs are typically isolated from the aortas of rats or mice. Human aortic smooth muscle cells (HA-VSMCs) are also commercially available.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically used between passages 3 and 8.

Proliferation Assays

Several methods can be employed to quantify VSMC proliferation:

-

MTT Assay: This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells. VSMCs are seeded in 96-well plates, treated with the ARB and a mitogen, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured.

-

BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter provides a straightforward measure of cell number.

-

Ki-67 Staining: Immunofluorescence staining for the proliferation marker Ki-67 can be used to identify and quantify proliferating cells in culture or in tissue sections.

Western Blotting

Western blotting is used to analyze the expression and phosphorylation status of key proteins in the signaling pathways involved in VSMC proliferation. This allows for the elucidation of the molecular mechanisms by which ARBs exert their effects. Key proteins to analyze include phosphorylated and total ERK1/2, JNK, p38, and Akt.

Conclusion and Future Directions

While direct experimental evidence for this compound is pending, the extensive body of research on the ARB class of drugs strongly indicates its potential to inhibit vascular smooth muscle cell proliferation. The primary mechanism of this action is the blockade of the AT1 receptor, leading to the downregulation of multiple pro-proliferative signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the future investigation of this compound's specific effects on VSMCs.

Future research should focus on conducting in vitro and in vivo studies to specifically quantify the anti-proliferative efficacy of this compound on VSMCs and to delineate its precise molecular mechanisms of action. Such studies will be crucial for confirming its therapeutic potential in the management of cardiovascular diseases characterized by pathological vascular remodeling.

References

- 1. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approaches to the development of selective inhibitors of vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of vascular smooth muscle cell proliferation in vitro and in vivo by c-myc antisense oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Irbesartan as a Negative Control in Angiotensin II Signaling Research

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The initial request specified the use of "Ripisartan." However, a comprehensive search of the scientific literature and chemical databases yielded no information on a compound with this name in the context of angiotensin II signaling. It is highly probable that this was a typographical error and the intended compound was Irbesartan , a well-characterized and widely used angiotensin II receptor antagonist. All information presented herein pertains to Irbesartan.

Introduction

Irbesartan is a potent and highly selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Its primary mechanism of action is the competitive and insurmountable blockade of the AT1 receptor, thereby preventing the physiological and pathophysiological effects of angiotensin II (Ang II).[3][4][5] These effects include vasoconstriction, aldosterone release, and cellular growth and proliferation. Due to its high affinity and selectivity for the AT1 receptor over the AT2 receptor, Irbesartan serves as an excellent negative control in research focused on elucidating Ang II signaling pathways mediated by the AT1 receptor. By specifically inhibiting AT1 receptor-mediated events, researchers can dissect the contributions of this pathway from other potential signaling mechanisms.

Data Presentation

The following tables summarize the quantitative data for Irbesartan, highlighting its suitability as a negative control.

Table 1: Irbesartan Receptor Binding Affinity

| Parameter | Receptor | Value | Species/Cell Line | Reference |

| Ki | AT1 | 4.05 nM | Rat Liver Epithelial Cells (WB-Fischer 344) | |

| Kd | AT1 | Lowest among 8 ARBs tested | Unpublished data cited in reference | |

| IC50 | AT1 | 1.7 nM | Rat Liver Membrane | |

| Affinity Ratio (AT1 vs. AT2) | - | >8500-fold higher for AT1 | - | |

| AT2 Receptor Affinity | AT2 | Low potency, similar to Losartan | PC-12w cells |

Table 2: Irbesartan Functional Inhibitory Activity

| Assay | Parameter | Value | Cell Line/System | Reference |

| Ang II-induced IP3 Turnover | - | Highest functional potency among tested ARBs | WB-Fischer 344 cells | |

| Ang II-induced Vasoconstriction | IC50 | 4.0 nM | Rabbit Aorta | |

| Ang II-induced [3H]-leucine incorporation | - | Significantly attenuated | Human Proximal Tubular Cells (HK-2) | |

| Ang II-induced Total Protein Content Increase | - | Markedly inhibited | Human Proximal Tubular Cells (HK-2) | |

| Ang II-induced Pressor Response | - | Reduced by ~100% (at 2h) and ~60% (at 24h) with 300mg dose | Healthy Male Volunteers |

Experimental Protocols

Herein are detailed protocols for key experiments where Irbesartan is used as a negative control to validate the AT1 receptor-mediated effects of Angiotensin II.

Protocol 1: Radioligand Binding Assay for AT1 Receptor

Objective: To determine the binding affinity of Irbesartan for the AT1 receptor and to demonstrate its utility as a competitive inhibitor for Ang II binding.

Materials:

-

Cell membranes expressing AT1 receptors (e.g., from rat liver or transfected cell lines)

-

[125I]-[Sar1,Ile8]Angiotensin II (Radioligand)

-

Unlabeled Angiotensin II

-

Irbesartan

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a membrane suspension from AT1 receptor-expressing cells or tissues. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup:

-

Total Binding: In triplicate, add 50 µL of binding buffer, 50 µL of [125I]-[Sar1,Ile8]Angiotensin II (at a concentration near its Kd), and 100 µL of membrane suspension to microcentrifuge tubes.

-

Non-specific Binding: In triplicate, add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), 50 µL of [125I]-[Sar1,Ile8]Angiotensin II, and 100 µL of membrane suspension.

-

Irbesartan Competition: In triplicate, add 50 µL of varying concentrations of Irbesartan (e.g., 10^-11 to 10^-5 M), 50 µL of [125I]-[Sar1,Ile8]Angiotensin II, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a vacuum manifold. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Irbesartan.

-

Determine the IC50 value of Irbesartan from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Angiotensin II-Induced Calcium Mobilization Assay

Objective: To demonstrate that Irbesartan blocks Angiotensin II-induced intracellular calcium release, confirming the involvement of the AT1 receptor.

Materials:

-

Cells expressing AT1 receptors (e.g., HEK293-AT1, vascular smooth muscle cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Angiotensin II

-

Irbesartan

-

Pluronic F-127

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

-

Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

-

Negative Control (Irbesartan) Pre-treatment:

-

To the designated wells, add Irbesartan to the desired final concentration (e.g., 1 µM) and incubate for 15-30 minutes at room temperature.

-

For the positive control wells (Ang II alone), add an equivalent volume of vehicle.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 15-30 seconds.

-

Inject Angiotensin II (to a final concentration of e.g., 100 nM) into the wells and continue recording the fluorescence signal for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing it as a percentage of the response to Angiotensin II in the absence of Irbesartan.

-

Compare the calcium response in the presence and absence of Irbesartan. A significant reduction in the Ang II-induced calcium signal in the presence of Irbesartan indicates AT1 receptor-mediated signaling.

-

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To show that Irbesartan inhibits Angiotensin II-induced phosphorylation of ERK1/2, a downstream signaling event of AT1 receptor activation.

Materials:

-

Cells expressing AT1 receptors

-

Serum-free culture medium

-

Angiotensin II

-

Irbesartan

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Irbesartan Pre-treatment: Pre-incubate the cells with Irbesartan (e.g., 1 µM) or vehicle for 30-60 minutes.

-

Angiotensin II Stimulation: Stimulate the cells with Angiotensin II (e.g., 100 nM) for the desired time (typically 5-15 minutes for peak ERK1/2 phosphorylation).

-

Cell Lysis:

-

Immediately after stimulation, place the culture dish on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane according to the manufacturer's protocol.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2 using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

-

Compare the levels of ERK1/2 phosphorylation across the different treatment conditions. A lack of Ang II-induced phosphorylation in the presence of Irbesartan confirms its role as a negative control for AT1 receptor-mediated ERK1/2 activation.

-

Mandatory Visualizations

Caption: Angiotensin II signaling pathway via the AT1 receptor and its inhibition by Irbesartan.

Caption: Experimental workflow for using Irbesartan as a negative control.

References

- 1. Irbesartan | AT1 receptor antagonist | Probechem Biochemicals [probechem.com]

- 2. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Losartan (Ripisartan Substitute) in Murine Models

A Note on "Ripisartan": The compound "this compound" is not found in the current scientific literature and is presumed to be a fictional agent. The following application notes and protocols are provided for Losartan , a well-characterized and widely used Angiotensin II Receptor Blocker (ARB) with a similar presumed mechanism of action. These guidelines are intended for researchers, scientists, and drug development professionals working with murine models.

Introduction and Mechanism of Action

Losartan is a selective, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. It is a member of the "sartan" class of drugs used clinically to treat hypertension, diabetic nephropathy, and to reduce the risk of stroke.

Mechanism of Action: Losartan functions by blocking the renin-angiotensin-aldosterone system (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, released from the kidneys, converts angiotensinogen to angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[1] Angiotensin II binds to AT1 receptors on vascular smooth muscle, causing vasoconstriction and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention. Both of these effects lead to an increase in blood pressure.

Losartan specifically blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these pressor effects, leading to vasodilation and a reduction in blood pressure. Losartan is metabolized in the liver to a more potent active metabolite, E-3174, which has a longer half-life and contributes significantly to the drug's overall effect.

Signaling Pathway

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by Losartan.

Dosing and Administration in Mice

The selection of dose and administration route depends on the experimental model, duration of the study, and desired therapeutic effect. Chronic studies often favor administration in drinking water to minimize animal stress, while acute studies or those requiring precise dosage may utilize oral gavage or intraperitoneal injection.

Summary of Dosing Regimens

The following table summarizes doses of Losartan used in various murine experimental models.

| Mouse Model/Application | Dose Range | Administration Route | Study Duration | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | 3 - 10 mg/kg/day | Oral Gavage | 1-7 days | Reduced brain lesion volume and edema; improved neurological function. | |

| Age-related Sarcopenia | 50 - 70 mg/kg/day | Drinking Water (0.9 g/L) | 4 months | Improved physical activity; decreased IL-6; increased antioxidant enzymes. | |

| Alcoholic Liver Disease | 50 - 70 mg/kg/day | Drinking Water (0.9 g/L) | 4 months | Achieved a 10-20% decrease in blood pressure and heart rate. | |

| Alzheimer's Disease | Not specified | Not specified | Not specified | Improved cerebrovascular reactivity despite persistent Aβ levels. | |

| Marfan Syndrome | Not specified | Not specified | Not specified | Prevented aortic aneurysm by inhibiting TGF-β signaling. | |

| Dilated Cardiomyopathy | 1.2, 12, 60 mg/kg/day | Drinking Water | 12 weeks | Prevented thickening of left ventricular wall at 60 mg/kg. | |

| Behavioral Studies | 0.1 - 100 mg/kg | Intraperitoneal (i.p.) | Acute | Biphasic effects: antidepressant-like at lower doses, reversed at higher doses. | |

| Glioblastoma (adjuvant) | 60 mg/kg | Intraperitoneal (i.p.) | Daily | Prevented edema induced by immune checkpoint blockers and improved survival. |

Pharmacokinetic Parameters

While detailed pharmacokinetic studies in mice are limited in publicly available literature, general parameters for Losartan and its active metabolite E-3174 are provided below. Note that these can vary based on species, strain, and health status.

| Parameter | Losartan | Active Metabolite (E-3174) | Reference |

| Terminal Half-life | ~1.5 - 2.5 hours | ~6 - 9 hours | |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | ~3 - 4 hours | |

| Metabolism | Hepatic (CYP2C9, CYP3A4) to E-3174 | - | |

| Toxicology | Oral TDLO in mice: 1000 mg/kg | - |

Experimental Protocols

The following are detailed protocols for common administration routes of Losartan in mice. All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Protocol 1: Administration in Drinking Water (Chronic Studies)

This method is ideal for long-term studies as it is non-invasive and minimizes stress.

Materials:

-

Losartan potassium powder

-

Sterile drinking water

-

Calibrated scale

-

Volumetric flasks

-

Mouse water bottles

Procedure:

-

Dose Calculation: A common concentration is 0.9 g/L, which provides an approximate dose of 50-70 mg/kg/day for a standard mouse. This is based on an average daily water intake of 3.5 mL per mouse. It is crucial to monitor water intake to ensure consistent dosing.

-

Solution Preparation:

-

Weigh the required amount of Losartan potassium powder. For 1 liter of a 0.9 g/L solution, weigh 900 mg of Losartan.

-

Dissolve the powder in a small amount of sterile water in a volumetric flask.

-

Bring the solution to the final volume with sterile water and mix thoroughly until completely dissolved.

-

-

Administration:

-

Fill the mouse water bottles with the freshly prepared Losartan solution.

-

Replace the water bottles in the mouse cages.

-

Crucially, prepare the Losartan solution fresh daily to prevent degradation and ensure accurate concentration.

-

-

Monitoring:

-

Measure water consumption daily or several times a week to monitor dosing accuracy.

-

Record the body weight of the mice regularly.

-

Monitor the general health and behavior of the animals daily.

-

Protocol 2: Oral Gavage (Acute or Precise Dosing)

Oral gavage ensures precise dosing but can be stressful if performed repeatedly. Proper training and technique are essential.

Materials:

-

Losartan potassium powder

-

Vehicle (e.g., sterile water, 0.9% saline)

-

Calibrated scale

-

Appropriately sized syringes (e.g., 1 mL)

-

Mouse oral gavage needles (flexible or rigid, 20-22 gauge)

Procedure:

-

Dose Calculation: Calculate the amount of Losartan needed per mouse based on its body weight (e.g., for a 3 mg/kg dose in a 25g mouse, the dose is 0.075 mg).

-

Solution Preparation:

-

Prepare a stock solution of a known concentration (e.g., 1 mg/mL). Dissolve 10 mg of Losartan in 10 mL of sterile water.

-

The final volume administered to a mouse should generally not exceed 10 mL/kg. For a 25g mouse, this is a maximum of 0.25 mL.

-

-

Administration:

-

Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

-

Measure the correct volume of the Losartan solution into the syringe.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

-

Slowly dispense the solution.

-

Gently remove the needle and return the mouse to its cage.

-

-

Monitoring:

-

Observe the mouse for any signs of distress, such as difficulty breathing or regurgitation, immediately after the procedure.

-

Monitor for any adverse effects related to the drug administration.

-

Protocol 3: Intraperitoneal (IP) Injection

IP injection is a common route for systemic drug delivery in rodents.

Materials:

-

Losartan potassium powder

-

Sterile vehicle (e.g., 0.9% saline)

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

70% alcohol wipes

Procedure:

-

Dose Calculation and Solution Preparation: Follow the same steps as for oral gavage to prepare a sterile solution for injection.

-

Administration:

-

Restrain the mouse, typically by scruffing, to expose the abdomen.

-

Tilt the mouse so its head is pointing downwards. This helps to move the abdominal organs away from the injection site.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Insert the needle, with the bevel up, at a 30-40° angle.

-

Gently aspirate (pull back the plunger) to ensure the needle has not entered a blood vessel or organ.

-

If no fluid enters the syringe, inject the solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring:

-

Observe the mouse for any signs of pain or distress at the injection site.

-

Monitor for any systemic adverse effects.

-

Experimental Workflow and Visualization

A typical experimental workflow for evaluating the efficacy of Losartan in a murine disease model is outlined below.

References

Troubleshooting & Optimization

Technical Support Center: Ripisartan Solubility and Formulation

Disclaimer: Publicly available data on the aqueous solubility of Ripisartan is limited. This guide leverages extensive research on Irbesartan, a structurally and functionally similar Angiotensin II Receptor Blocker (ARB), to provide robust troubleshooting strategies and technical guidance. The principles and methodologies outlined here are broadly applicable to poorly soluble compounds of this class and should serve as a strong starting point for your research with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: this compound, like its analogue Irbesartan, is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low solubility and high permeability.[1] This poor solubility is attributed to its molecular structure, which contains large hydrophobic regions. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[2]

Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A2: Direct dissolution of poorly soluble active pharmaceutical ingredients (APIs) like this compound in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for its strong solubilizing power.[3] Other potential solvents include ethanol, methanol, or dimethylformamide (DMF).

Q3: I've prepared a DMSO stock of this compound, but it precipitates when diluted into my aqueous experimental medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous medium. Here are several strategies to mitigate this:

-

Optimize Final Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5-1%, to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[3]

-

Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations that promote precipitation.

-

Gentle Warming: Warming the aqueous medium to 37°C may temporarily increase the solubility of the compound. However, be cautious of potential degradation with prolonged heat exposure.[3]

-

Use of Excipients: Incorporating solubility-enhancing excipients, such as surfactants (e.g., sodium lauryl sulfate) or cyclodextrins, into the aqueous medium can help maintain the compound in solution.

Q4: How does pH influence the solubility of this compound?

A4: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. The analogue Irbesartan has two pKa values, approximately 4.12 and 7.40. This suggests that its charge, and therefore its solubility, will change significantly across the physiological pH range. A pH-solubility profile should be determined to identify the pH at which the compound is most soluble, which will inform the selection of appropriate buffer systems for your experiments.

Q5: What advanced formulation strategies can be used to improve this compound's solubility and dissolution rate for in vivo studies?

A5: For compounds with low aqueous solubility, several advanced formulation techniques can be employed to enhance their bioavailability:

-

Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug particles, which can lead to a faster dissolution rate.

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state can enhance solubility. This can be achieved through methods like solvent evaporation or hot-melt extrusion. Polymers such as polyethylene glycol (PEG), Soluplus®, and Kollidon® have been shown to be effective for Irbesartan.

-

Complexation: The use of complexing agents like cyclodextrins can improve the solubility of poorly soluble drugs. Modified β-cyclodextrins have been successfully used to form inclusion complexes with Irbesartan.

Q6: How can I assess the stability of this compound in my aqueous formulation?

A6: It is crucial to ensure that your compound remains stable in the formulation under your experimental conditions. The analogue Irbesartan has been shown to degrade under acidic and basic conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor the concentration of this compound over time and to detect the appearance of any degradation products.

Troubleshooting Guide

| Issue Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |

| Cloudy or Precipitated Stock Solution | The compound has not fully dissolved or has precipitated during storage. | 1. Mechanical Agitation: Vigorously vortex or sonicate the solution. 2. Gentle Heating: Warm the solution in a 37°C water bath. 3. Fresh Preparation: If the precipitate does not redissolve, prepare a fresh stock solution. |

| High Variability in In Vitro Assay Results | Inconsistent dissolution or precipitation of the compound in the assay medium. | 1. Confirm Solubility: Perform a kinetic solubility test in the final assay medium to ensure you are working below the solubility limit. 2. Standardize Preparation: Ensure a consistent and validated procedure for diluting the stock solution. 3. Include Vehicle Controls: Always run parallel experiments with the vehicle (e.g., DMSO in media) to account for solvent effects. |

| Low Bioavailability in Animal Studies Despite High In Vitro Permeability | The absorption is limited by the dissolution rate in the gastrointestinal tract ("dissolution rate-limited absorption"). | 1. Formulation Enhancement: Employ solubility-enhancing formulations such as solid dispersions, nanocrystals, or lipid-based systems. 2. Co-administration with Food: Investigate the effect of food on absorption, as it can alter GI fluid composition and motility. |

| Compound Degradation Observed in Aqueous Solutions | The pH or other components of the buffer may be causing chemical instability. | 1. pH-Stability Profile: Assess the stability of this compound across a range of pH values to identify the optimal pH for stability. 2. Buffer Selection: Choose a buffer system that is compatible with the compound and maintains a stable pH. 3. Temperature and Light: Investigate the effects of temperature and light on stability and store solutions appropriately. |

Data Presentation

Table 1: Physicochemical Properties of this compound and the Analogue Irbesartan

| Property | This compound | Irbesartan |

| Molecular Formula | C₂₃H₂₂N₈O | C₂₅H₂₈N₆O |

| Molecular Weight | 426.5 g/mol | 428.5 g/mol |

| LogP | 3.0 (Predicted) | 4.5 |

| pKa | Not available | ~4.12 and ~7.40 |

| Aqueous Solubility | Not available | Practically insoluble in water (<1 mg/mL) |

Table 2: Summary of Solubility Enhancement Techniques for Irbesartan (Applicable to this compound)

| Technique | Methodology | Outcome | Reference |

| Solid Dispersion | Solvent evaporation with hydrophilic polymers (e.g., Soluplus®, Kollidon® VA 64). | Significantly improved dissolution rate and solubility. | |

| Nanocrystals | Bead-milling and freeze-drying with stabilizers. | Enhanced solubility and intestinal absorption, leading to improved bioavailability. | |

| Complexation | Microwave irradiation with modified β-cyclodextrins (e.g., SBE₇-β-CD, Me-β-CD). | Formation of inclusion complexes with increased aqueous solubility. | |

| Co-solvency | Blending of solvents to reduce interfacial tension. | A potential strategy for liquid formulations. |

Experimental Protocols

Protocol 1: Kinetic (Apparent) Solubility Determination

This protocol determines the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many in vitro assays.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1%).

-

Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound, or use a filter plate.

-

Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. The highest concentration at which the compound remains in solution is the kinetic solubility.

Protocol 2: Equilibrium (Thermodynamic) Solubility Determination

This "shake-flask" method measures the true solubility of the solid compound in a given solvent at equilibrium.

-

Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing the aqueous buffers of interest (e.g., buffers at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, then filter the samples through a 0.22 µm syringe filter to remove the undissolved solid.

-

Dilution and Analysis: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved this compound using a validated analytical method.

Mandatory Visualizations

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.

Caption: Experimental workflow for assessing and improving the solubility of this compound.

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

References

Technical Support Center: Interpreting Unexpected Results in Angiotensin II Receptor Antagonist Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II receptor blockers (ARBs), such as Ripisartan-family compounds (e.g., Irbesartan, Losartan). These resources are designed to help you interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: My ARB compound is showing lower than expected potency in my in vitro functional assay. What are the possible causes?

A1: Several factors can contribute to lower than expected potency. Consider the following:

-

Compound Integrity and Solubility: Verify the purity and stability of your compound. Degradation or improper storage can reduce its effective concentration. Ensure the compound is fully dissolved in the vehicle solvent and that the final solvent concentration does not affect cell viability or the assay readout.

-

Agonist Concentration: If you are using an agonist (like Angiotensin II) to stimulate the receptor, its concentration is critical. An excessively high agonist concentration can overcome the competitive antagonism of your compound, making it appear less potent. It is recommended to use an agonist concentration around the EC80 to provide a sufficient window to observe antagonism.

-

Cell Line and Receptor Expression: The expression level of the Angiotensin II Type 1 (AT1) receptor in your cell line (e.g., CHO, HEK293) is crucial. Low receptor density can lead to a small signal window, making it difficult to accurately measure antagonist potency. Ensure your cells are healthy and have not been passaged excessively, which can alter receptor expression.[1][2]

-

Incubation Times: For competitive antagonists, pre-incubating the cells with the compound before adding the agonist is essential to allow the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes. The agonist stimulation time should also be optimized to capture the peak signaling response.[2]

Q2: I am observing off-target effects or unexpected cellular responses. How can I troubleshoot this?

A2: Unexpected cellular responses can arise from several sources:

-

Receptor-Unrelated Phenomena: Use a control cell line that does not express the AT1 receptor to determine if the observed effects are independent of the target.[1]

-

Alternative Signaling Pathways: While ARBs primarily block the Gq-protein-coupled pathway, Angiotensin II can signal through other pathways. Additionally, some ARBs have been shown to have effects on other receptors or signaling molecules at higher concentrations. For instance, Irbesartan has been noted to modulate PPAR-gamma activity.[3]

-

Inverse Agonism: Some ARBs can act as inverse agonists, meaning they can inhibit the basal, ligand-independent activity of the AT1 receptor. This could lead to unexpected decreases in signaling even in the absence of an agonist.

Q3: My in vivo experiment is not showing the expected reduction in blood pressure. What should I consider?

A3: In vivo experiments introduce additional complexities:

-

Pharmacokinetics: The bioavailability, half-life, and metabolism of the compound can significantly impact its efficacy. Irbesartan, for example, has a bioavailability of 60-80% and does not require metabolic activation. Ensure your dosing regimen is appropriate for the pharmacokinetic profile of your specific compound.

-

Animal Model: The choice of animal model is critical. The pathophysiology of hypertension can vary between models, and the response to ARBs may differ.

-

Compensatory Mechanisms: The body has redundant mechanisms to regulate blood pressure. Blocking the Renin-Angiotensin-Aldosterone System (RAAS) may lead to the upregulation of other pathways.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

| Potential Cause | Troubleshooting Step |

| Inconsistent Cell Plating | Ensure a uniform cell density across all wells of your assay plate. Use a multichannel pipette for cell seeding and visually inspect plates for even cell distribution. |

| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents. |

| Edge Effects in Assay Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |

| Reagent Instability | Prepare fresh agonist and antagonist solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |

Issue 2: No Antagonistic Effect Observed

| Potential Cause | Troubleshooting Step |

| Incorrect Compound Concentration | Perform a serial dilution of your stock solution and verify the concentrations using an appropriate analytical method (e.g., HPLC). |

| Inactive Compound | Test a new batch of the compound. If possible, obtain the compound from a different supplier to rule out manufacturing issues. |

| Assay Insensitivity | Optimize your assay to increase the signal-to-noise ratio. This may involve changing the detection reagent, increasing the incubation time, or using a more sensitive instrument. |

| Use of a Positive Control | Include a well-characterized ARB, such as Losartan or Irbesartan, as a positive control to confirm that your experimental system can detect AT1 receptor antagonism. |

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a common method for assessing AT1 receptor antagonism by measuring changes in intracellular calcium.

-

Cell Culture: Culture CHO-K1 cells stably expressing the human AT1 receptor in appropriate media.

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Fluorescent Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist (and positive control) to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a pre-determined EC80 concentration of Angiotensin II to the wells and immediately begin measuring fluorescence intensity over time.

-

Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the agonist-only control.

Radioligand Binding Assay

This protocol measures the ability of a compound to displace a radiolabeled ligand from the AT1 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the AT1 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Data Presentation

Table 1: Comparative Potency of Common AT1 Receptor Antagonists

| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| Irbesartan | 4.05 | ~1-5 |

| Losartan | 25.2 | ~10-30 |

| EXP3174 (active metabolite of Losartan) | ~1-2 | ~1-5 |

| Candesartan | ~0.3-1 | ~0.5-2 |

Note: Potency values can vary depending on the specific assay conditions and cell line used.

Visualizations

Caption: Canonical AT1 Receptor Signaling Pathway and Point of ARB Intervention.

Caption: General Experimental Workflow for In Vitro Antagonism Assay.

Caption: Logical Flow for Troubleshooting Unexpected Experimental Results.

References

- 1. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cardiac protective effects of irbesartan via the PPAR-gamma signaling pathway in angiotensin-converting enzyme 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing off-target binding of Ripisartan in cellular models

Technical Support Center: Ripisartan

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound in cellular models, with a specific focus on minimizing and understanding its off-target binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects?

A1: this compound is a potent and selective antagonist of the Angiotensin II Receptor Type 1 (AT1R). Its primary mechanism of action involves blocking the signaling pathways associated with AT1R activation. However, at higher concentrations, this compound has been observed to interact with the unrelated tyrosine kinase, Kinase Z, leading to off-target effects.

Q2: What are the typical concentrations to use for maximizing on-target effects while minimizing off-target binding?